N-[(1S,2S)-2-Amino-1,2-bis(2,4,6-trimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide
Description
This chiral sulfonamide derivative features a stereospecific (1S,2S)-configured ethylenediamine backbone substituted with two 2,4,6-trimethylphenyl groups and a 4-methylbenzenesulfonamide moiety. Its structural complexity arises from the sterically hindered 2,4,6-trimethylphenyl substituents, which influence molecular packing and electronic properties. Though direct pharmacological data are unavailable, its structural analogs suggest applications in asymmetric catalysis or as intermediates in drug discovery .
Properties
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-bis(2,4,6-trimethylphenyl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O2S/c1-16-8-10-23(11-9-16)32(30,31)29-27(25-21(6)14-18(3)15-22(25)7)26(28)24-19(4)12-17(2)13-20(24)5/h8-15,26-27,29H,28H2,1-7H3/t26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXZXGHDWDUHFH-SVBPBHIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=C(C=C(C=C2C)C)C)C(C3=C(C=C(C=C3C)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=C(C=C(C=C2C)C)C)[C@H](C3=C(C=C(C=C3C)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746453 | |
| Record name | N-[(1S,2S)-2-Amino-1,2-bis(2,4,6-trimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1293946-41-4 | |
| Record name | N-[(1S,2S)-2-Amino-1,2-bis(2,4,6-trimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1293946-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-[(1S,2S)-2-Amino-1,2-bis(2,4,6-trimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide is a sulfonamide compound with potential biological activity. Sulfonamides are known for their antibacterial properties and have been widely studied for various therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H28N2O2S
- Molar Mass : 364.52 g/mol
- IUPAC Name : this compound
Sulfonamides typically function by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This inhibition prevents the formation of dihydropteroic acid from para-aminobenzoic acid (PABA) and pteridine, which is crucial for bacterial growth and replication.
Research indicates that similar sulfonamides exhibit varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. The specific compound under discussion has been shown to possess a significant antibacterial effect, particularly against strains such as Escherichia coli and Staphylococcus aureus.
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of sulfonamides. For instance:
| Compound | Target Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|---|
| Compound A | E. coli | 31 ± 0.12 | 7.81 |
| Compound B | S. aureus | 30 ± 0.12 | 7.81 |
The above table illustrates that certain derivatives of sulfonamides exhibit potent antibacterial activity comparable to established antibiotics like ciprofloxacin .
Case Studies
A notable study involved the synthesis of various sulfonamides and their evaluation against clinically relevant bacterial strains. Among these compounds, one derivative exhibited a MIC value of 7.81 µg/mL against E. coli, indicating strong antibacterial potential .
In another case study focusing on the pharmacokinetics of sulfonamides in animal models, it was found that these compounds are rapidly absorbed and primarily eliminated via urine . This rapid metabolism suggests a favorable profile for therapeutic applications.
Pharmacological Effects
Beyond antibacterial activity, some sulfonamides have been explored for their anti-inflammatory properties and potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The specific compound's structure suggests it may also exhibit similar anti-inflammatory effects due to its ability to inhibit certain inflammatory pathways.
Comparison with Similar Compounds
Substituent Effects in Trimethylphenyl Derivatives
highlights N-(2,4,6-trimethylphenyl) acetamide derivatives (e.g., TMPA, TMPMA, TMPDMA), which share the 2,4,6-trimethylphenyl group but differ in the acetamide substituents. Key findings include:
- Crystallographic Differences: TMPA and TMPMA exhibit monoclinic crystal systems (space group P2₁/c), while TMPDCA (dichloroacetamide) adopts a triclinic system (P1̄) with two molecules per asymmetric unit due to steric and electronic effects .
- Bond Parameter Variations : Substitutions on the acetamide group (e.g., methyl, chloro) alter bond lengths and angles. For instance, the C=O bond in TMPA is 1.225 Å, whereas chloro-substituted analogs show elongation (1.235–1.245 Å) due to electron-withdrawing effects .
Table 1: Structural Comparison of Trimethylphenyl Derivatives
| Compound | Substituent | Crystal System | Space Group | C=O Bond Length (Å) |
|---|---|---|---|---|
| TMPA | -CH₃ | Monoclinic | P2₁/c | 1.225 |
| TMPDCA (dichloroacetamide) | -CHCl₂ | Triclinic | P1̄ | 1.240 |
| Target Compound* | -SO₂C₆H₄CH₃ | Not Reported | — | — |
*Structural data for the target compound is absent in the provided evidence.
Sulfonamide Analogs with Varied Aryl Groups
The target compound differs from sulfonamides with methoxyphenyl or diphenyl substituents:
- N-[(1R,2R)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide (): The 4-methoxy groups increase polarity and solubility compared to the trimethylphenyl groups. This analog is marketed for pharmaceutical research, emphasizing its role in drug discovery .
Table 2: Physicochemical Properties of Sulfonamide Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
